![molecular formula C9H5N3O2 B3285280 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-88-1](/img/structure/B3285280.png)
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been used in various applications such as pharmaceuticals, organic materials, and natural products .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including this compound, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Mechanism of Action
Target of Action
The primary targets of 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are URAT1 and xanthine oxidase (XO) . URAT1 is a urate transporter that plays a crucial role in the reabsorption of uric acid in the kidneys. XO is an enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and further oxidation to uric acid .
Mode of Action
This compound exerts its action by inhibiting the activity of both URAT1 and XO . By inhibiting URAT1, it reduces the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid. The inhibition of XO prevents the formation of uric acid from hypoxanthine and xanthine .
Biochemical Pathways
The compound affects the purine metabolism pathway by inhibiting XO, thereby reducing the production of uric acid . It also impacts the renal urate reabsorption pathway by inhibiting URAT1, leading to increased uric acid excretion .
Result of Action
The compound has demonstrated significant hypouricemic effects, reducing the levels of uric acid in the body . This is achieved through the dual inhibition of URAT1 and XO, leading to decreased production and increased excretion of uric acid .
properties
IUPAC Name |
5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-6-1-5-2-7(9(13)14)12-8(5)4-11-6/h1-2,4,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLYCVOQBQXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225613 | |
Record name | 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
800401-88-1 | |
Record name | 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=800401-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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